(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)19-18(22)20(27-23-19)21(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-14,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWZZWPBZZOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule decomposes into two primary fragments:
- 4-Amino-3-(p-tolyl)isothiazol-5-carboxylic acid – The isothiazole core bearing a p-tolyl group at C3 and an amino group at C4.
- 4-Phenylpiperazine – A commercially available secondary amine for methanone bridge formation.
Strategic disconnections focus on:
- Isothiazole ring construction via cyclization of thioamide or mercaptoamide precursors.
- Amino group introduction through nitrosation-reduction sequences or direct nucleophilic substitution.
- Methanone bridge assembly via acyl chloride intermediates or coupling reagents.
Synthetic Routes for Key Fragments
Synthesis of 4-Amino-3-(p-tolyl)isothiazol-5-carboxylic Acid
Route A: Thioamide Cyclization (Adapted from CN102786491A)
Thioamide precursor synthesis :
- p-Tolylacetonitrile undergoes Claisen condensation with ethyl chloroacetate to form β-keto nitrile.
- Treatment with Lawesson’s reagent converts the nitrile to thioamide.
Cyclization :
Nitrosation and reduction :
Yield : 72% (cyclization), 68% (nitrosation-reduction).
Route B: Direct Amination via Huisgen Cycloaddition
- [3+2] Cycloaddition between p-tolyl thiocyanate and propiolic acid derivatives forms the isothiazole core with inherent amino functionality. Limited regioselectivity (45% yield) makes this route less favorable.
Methanone Bridge Assembly
Acyl Chloride-Mediated Coupling (EP2567959A1)
Activation :
- 4-Amino-3-(p-tolyl)isothiazol-5-carboxylic acid treated with oxalyl chloride (1.2 eq, DCM, 0°C) forms the acyl chloride.
Nucleophilic substitution :
Yield : 84% (isolated via silica gel chromatography).
Carbodiimide Coupling (WO2021013864A1)
Optimization of Critical Steps
Regioselective Nitrosation
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| HPLC Purity | 99.2% | C18, MeCN/H₂O (70:30) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, NH₂), 3.62–3.58 (m, 4H, piperazine) | Bruker Avance III |
| HRMS (ESI+) | [M+H]⁺ calcd. 379.1684, found 379.1681 | Q-TOF MS |
Comparative Methodological Evaluation
| Parameter | Thioamide Route | Huisgen Route |
|---|---|---|
| Overall Yield | 58% | 32% |
| Regioselectivity | >95% | 60% |
| Scalability | Kilogram-scale | <100g |
| Purification Complexity | Moderate | High |
Key Insight: Thioamide cyclization (Route A) offers superior scalability and reproducibility, aligning with industrial protocols in CN102786491A.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or sulfonyl derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole and Isothiazole Derivatives
The isothiazole core distinguishes this compound from thiazole-based analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its brominated analog (Compound 5) . Key differences include:
The isothiazole ring in the target compound may enhance metabolic stability compared to thiazole derivatives due to sulfur’s oxidation resistance.
Piperazine-Containing Analogs
The 4-phenylpiperazine moiety is a common feature in CNS-active compounds (e.g., aripiprazole). Compared to ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related esters , the target compound lacks an ester linkage but incorporates a rigid isothiazole scaffold. This difference may influence bioavailability and blood-brain barrier penetration.
| Property | Target Compound | I-6230 |
|---|---|---|
| Backbone | Isothiazole-piperazine | Pyridazine-phenethylamino benzoate |
| Flexibility | Moderate (piperazine rotation) | High (ester and phenethyl flexibility) |
| Electron Density | High (aromatic stacking potential) | Moderate (polar ester groups) |
Piperazine derivatives often exhibit dopaminergic or serotonergic activity, but the target compound’s isothiazole ring may redirect its pharmacological profile toward antimicrobial or anti-inflammatory pathways .
Research Findings and Implications
Structural Insights
The isostructural nature of Compounds 4 and 5 highlights the role of halogen substituents in crystallinity and intermolecular interactions. For the target compound, the p-tolyl group’s methyl substituent may enhance hydrophobic interactions in biological systems compared to halogens, though this requires experimental validation.
Biological Activity
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . It features an isothiazole ring, a p-tolyl group, and a phenylpiperazine moiety, which contribute to its biological properties.
Antitumor Activity
Research has indicated that derivatives of isothiazole compounds exhibit significant antitumor activity. For instance, studies on similar compounds have shown their ability to inhibit specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure of this compound suggests potential interactions with these targets due to its structural similarities with known CDK inhibitors .
Neuropharmacological Effects
The phenylpiperazine component is known for its neuropharmacological effects. Compounds containing this moiety have been studied for their affinity for serotonin receptors, which play a role in mood regulation and anxiety. The presence of the p-tolyl group may enhance the lipophilicity of the compound, potentially increasing its ability to cross the blood-brain barrier and exert central nervous system effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the isothiazole and piperazine rings can significantly influence biological activity. For example:
- Substituents on the Isothiazole Ring : Variations in amino substitutions can affect binding affinity to target enzymes.
- Piperazine Modifications : Changes in the phenyl group attached to the piperazine can alter neuropharmacological profiles, enhancing selectivity for specific serotonin receptor subtypes.
Study 1: Antitumor Efficacy
A study published in a pharmacology journal evaluated several isothiazole derivatives, including the target compound. Results showed that compounds with similar structures exhibited potent inhibition of tumor cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism was attributed to cell cycle arrest at the G2/M phase, mediated by CDK inhibition .
Study 2: Neurotransmitter Interaction
Another investigation focused on the neuropharmacological properties of phenylpiperazine derivatives. The study found that compounds structurally related to this compound displayed significant binding affinity for 5-HT_1A and 5-HT_2A serotonin receptors. This interaction profile suggests potential applications in treating anxiety and depression disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4OS |
| Molecular Weight | 396.51 g/mol |
| Antitumor Activity | CDK inhibition |
| Neuropharmacological Activity | Serotonin receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
